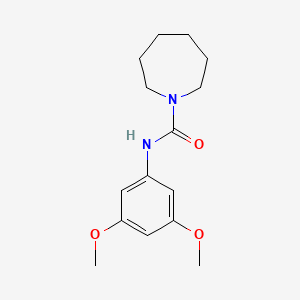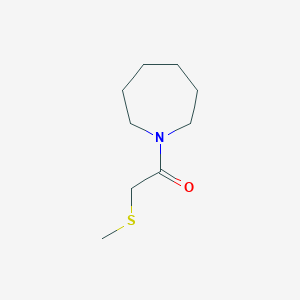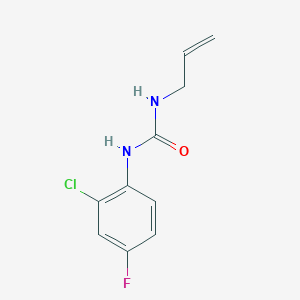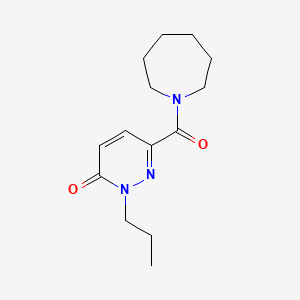
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide, also known as DAAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAAC is a cyclic amide that belongs to the class of azepanes and is widely used in medicinal chemistry and drug discovery.
科学的研究の応用
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction, schizophrenia, and other neurological disorders. In pharmacology, N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been used as a tool compound to study the function of the dopamine D3 receptor and to develop new drugs targeting this receptor. In medicinal chemistry, N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been used as a lead compound to develop new drugs with improved pharmacological properties.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide involves its binding to the dopamine D3 receptor, which belongs to the G protein-coupled receptor family. N-(3,5-dimethoxyphenyl)azepane-1-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, which results in the inhibition of dopamine signaling. This inhibition leads to a decrease in the release of dopamine in the brain, which has been shown to be associated with the therapeutic effects of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine signaling, the modulation of neurotransmitter release, and the regulation of neuronal activity. These effects have been associated with the potential therapeutic benefits of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethoxyphenyl)azepane-1-carboxamide in lab experiments is its selectivity towards the dopamine D3 receptor, which allows for the study of the function of this receptor in isolation. Another advantage is its potential therapeutic applications in various neurological disorders. However, one of the limitations of using N-(3,5-dimethoxyphenyl)azepane-1-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide, including the development of new drugs targeting the dopamine D3 receptor, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods for N-(3,5-dimethoxyphenyl)azepane-1-carboxamide and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)azepane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its selectivity towards the dopamine D3 receptor and its potential therapeutic applications in neurological disorders make it a valuable tool compound for drug discovery and development. Further research on N-(3,5-dimethoxyphenyl)azepane-1-carboxamide and its derivatives could lead to the discovery of new drugs with improved pharmacological properties and therapeutic benefits.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide involves the reaction of 3,5-dimethoxyphenylacetic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(3,5-dimethoxyphenyl)azepane-1-carboxamide as a white solid with a yield of approximately 60%.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPPZYLXXMQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

